2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide, also known as DPPEB, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. DPPEB belongs to the class of pyrazole compounds and has been found to exhibit potent pharmacological properties.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This compound has been found to inhibit the activation of Akt and mTOR, which are known to promote cell growth and proliferation. This compound has also been found to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. This compound has also been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. In addition, this compound has been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has several advantages for lab experiments, including its potent pharmacological properties and its ability to inhibit various signaling pathways involved in disease progression. However, this compound also has limitations, including its low solubility in water, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the exploration of its potential as a drug candidate. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 1-phenyl-4-hydroxy-1H-pyrazole-3-carboxylic acid followed by the reaction of the resulting product with 2-chloroethylamine hydrochloride. The final product is obtained through the reaction of the intermediate with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to exhibit anti-proliferative effects in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-8-9-19(16(2)12-15)20(24)21-11-10-17-13-22-23(14-17)18-6-4-3-5-7-18/h3-9,12-14H,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZBAOVQINNERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.